![molecular formula C14H11ClN2O2 B13879830 6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine](/img/structure/B13879830.png)
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a chloro substituent at the 6th position and methoxy groups at the 8th and 9th positions on the benzo[c][1,8]naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine, can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine has several scientific research applications, including:
Medicinal Chemistry: Compounds in the 1,8-naphthyridine class have shown potential as antibacterial, anticancer, and anti-inflammatory agents.
Materials Science: These compounds can be used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: The compound can be used as a molecular probe to study biological processes and interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine is not well-documented. similar compounds in the 1,8-naphthyridine class exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of the nitrogen atoms.
1,5-Naphthyridines: These compounds also have a similar structure but with different nitrogen atom positions.
Uniqueness
6-Chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and methoxy groups can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other naphthyridine derivatives .
Properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
6-chloro-8,9-dimethoxybenzo[c][1,8]naphthyridine |
InChI |
InChI=1S/C14H11ClN2O2/c1-18-11-6-9-8-4-3-5-16-14(8)17-13(15)10(9)7-12(11)19-2/h3-7H,1-2H3 |
InChI Key |
ZTEPGLDGXUILHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=CC=C3)N=C2Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[4-({5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidin-2-yl}amino)-3-methoxyphenyl]piperidine-1-carboxylate](/img/structure/B13879747.png)
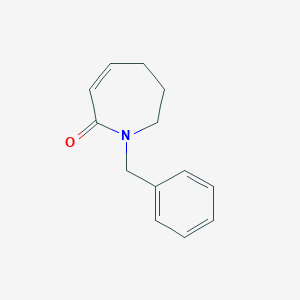
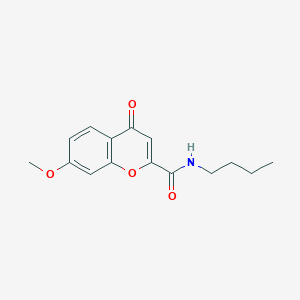

![1-[(3-Hydroxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B13879774.png)
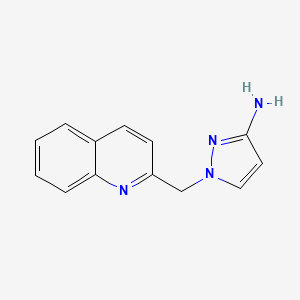

![tert-butyl N-[2-(aminomethyl)pyridin-4-yl]-N-methylcarbamate](/img/structure/B13879800.png)
![1-Methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridin-2-one](/img/structure/B13879804.png)

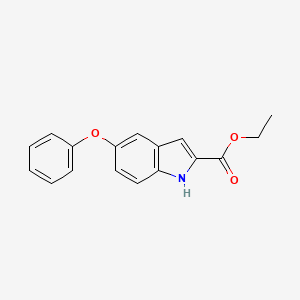
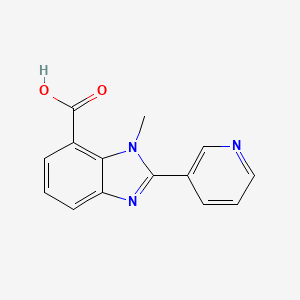
![2-[2-(4-chlorophenyl)-5-piperidin-4-yl-1H-imidazol-4-yl]pyrimidine](/img/structure/B13879831.png)

